N-Methoxy-N-methylpropionamide
Overview
Description
N-Methoxy-N-methylpropionamide is an organic compound with the molecular formula C5H11NO2. It is a colorless to almost colorless clear liquid with a molecular weight of 117.15 g/mol . This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Mode of Action
The mode of action of N-Methoxy-N-methylpropionamide is currently unknown due to the lack of scientific studies on this specific compound . The compound’s interaction with its targets and any resulting changes would depend on the nature of these targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details on how such factors affect this compound are currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylpropionamide can be synthesized through the reaction of propionyl chloride with N-methoxymethylamine in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often purified through distillation or recrystallization techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Propionic acid.
Reduction: N-Methylpropionamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Methoxy-N-methylpropionamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: this compound is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- N-Methylpropionamide
- N-Ethoxy-N-methylpropionamide
- N-Methoxy-N-ethylpropionamide
Comparison: N-Methoxy-N-methylpropionamide is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and physical properties. Compared to N-Methylpropionamide, it has a higher electron density due to the methoxy group, making it more reactive in nucleophilic substitution reactions. N-Ethoxy-N-methylpropionamide and N-Methoxy-N-ethylpropionamide have similar structures but differ in the length of the alkyl chain, affecting their solubility and boiling points .
Properties
IUPAC Name |
N-methoxy-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4-5(7)6(2)8-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVJZSZZQKQJMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462887 | |
Record name | N-Methoxy-N-methylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104863-65-2 | |
Record name | N-Methoxy-N-methylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methoxy-N-methylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can NMR spectroscopy tell us about the structure of N-methoxy-N-methylpropionamide derivatives?
A1: NMR spectroscopy, specifically 1H and 13C NMR, helps determine the structure of molecules by analyzing the magnetic properties of atomic nuclei. In the case of α-phenylsulfinyl-N-methoxy-N-methylpropionamide derivatives, the researchers used NMR to assign specific signals in the spectra to individual atoms within the molecules. [] This detailed analysis provides valuable insights into the arrangement of atoms, stereochemistry, and potential interactions within the molecule. While this particular study focused on structural characterization, this information can be further utilized to investigate structure-activity relationships, which are crucial for understanding a molecule's biological activity and designing more effective drug candidates.
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